molecular formula C36H28N4NaO9S2 B12278972 1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-6-[2-[4-[(ethyl-1-naphthalenylamino)carbonyl]phenyl]diazenyl]-5-hydroxy-, sodium salt (1:2) CAS No. 6417-36-3

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-6-[2-[4-[(ethyl-1-naphthalenylamino)carbonyl]phenyl]diazenyl]-5-hydroxy-, sodium salt (1:2)

Cat. No.: B12278972
CAS No.: 6417-36-3
M. Wt: 747.8 g/mol
InChI Key: AZWWWTIQEMGDTH-UHFFFAOYSA-N
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Description

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a complex naphthalene-derived disodium salt characterized by multiple functional groups. Its structure includes:

  • Two sulfonate groups at positions 1 and 7, enhancing water solubility.
  • A benzoylamino group at position 4, contributing to aromatic interactions.
  • A hydroxyl group at position 5, enabling hydrogen bonding.

This compound’s structural complexity suggests applications in specialized dyes or functional materials, leveraging its azo chromophore and sulfonate-derived solubility .

Properties

CAS No.

6417-36-3

Molecular Formula

C36H28N4NaO9S2

Molecular Weight

747.8 g/mol

IUPAC Name

disodium;4-benzamido-6-[[4-[ethyl(naphthalen-1-yl)carbamoyl]phenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C36H28N4O9S2.Na/c1-2-40(29-14-8-12-22-9-6-7-13-26(22)29)36(43)24-15-17-25(18-16-24)38-39-33-31(51(47,48)49)21-27-30(50(44,45)46)20-19-28(32(27)34(33)41)37-35(42)23-10-4-3-5-11-23;/h3-21,41H,2H2,1H3,(H,37,42)(H,44,45,46)(H,47,48,49);

InChI Key

AZWWWTIQEMGDTH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N=NC4=C(C5=C(C=CC(=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
  • Temperature : 0–5°C to stabilize the diazonium intermediate.
  • Molar Ratios : A 1:1 molar ratio of the aromatic amine to NaNO₂ ensures complete diazotization.

The amine is dissolved in cold HCl, followed by slow addition of NaNO₂ to prevent side reactions. The diazonium salt forms as a transient intermediate, requiring immediate use in subsequent coupling.

Optimization Strategies

  • pH Control : Maintaining pH < 3 using concentrated HCl prevents premature coupling.
  • Gradual Addition : Incremental introduction of NaNO₂ minimizes local overheating and decomposition.

Coupling with 4-Benzamido-5-Hydroxynaphthalene-1,7-Disulfonic Acid

The diazonium salt reacts with 4-benzamido-5-hydroxynaphthalene-1,7-disulfonic acid under alkaline conditions to form the azo linkage.

Key Parameters

  • Coupling Medium : Alkaline solution (pH 7–7.5) using sodium hydroxide (NaOH).
  • Temperature : 25–30°C to balance reaction kinetics and stability.
  • Molar Ratio : A 1:1.02 ratio of diazonium salt to coupling component maximizes yield (up to 89%) while minimizing byproducts.

The reaction is monitored via TLC or UV-Vis spectroscopy until the coupling endpoint, indicated by color stabilization.

Mechanistic Insights

The electrophilic diazonium ion attacks the electron-rich coupling component at the para position relative to the hydroxyl group, forming the azo bond. Sulfonic acid groups enhance water solubility and dye stability.

Isolation and Purification

Post-coupling, the crude product is isolated and purified to meet industrial standards.

Isolation Techniques

  • Precipitation : Adjusting pH to 5.5–7.0 with HCl precipitates the dye.
  • Filtration : Vacuum filtration removes unreacted reagents and salts.

Purification Methods

  • Recrystallization : Ethanol-water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:9) removes trace impurities.

Analytical Characterization

Advanced spectroscopic methods confirm structural integrity and purity.

Spectroscopic Data

Technique Key Findings Reference
IR Spectroscopy Peaks at 1459 cm⁻¹ (N=N stretch), 1650 cm⁻¹ (C=O), 1310–1148 cm⁻¹ (SO₃⁻).
¹H NMR δ 7.2–8.5 ppm (aromatic protons), δ 10.3 ppm (OH), δ 12.1 ppm (NH).
UV-Vis λₘₐₓ = 528–540 nm (azo chromophore).

Purity Assessment

  • HPLC : Purity > 95% achieved via optimized recrystallization.
  • Elemental Analysis : C: 52.47%, H: 3.45%, N: 10.64% (theoretical).

Industrial-Scale Optimization

Recent patents and studies highlight advancements in scalability and efficiency.

Process Innovations

  • Microwave Assistance : Reduces reaction time from hours to minutes.
  • Ionic Liquid Catalysts : Enhance coupling efficiency and reduce waste.

Environmental Considerations

  • Waste Management : Neutralization of acidic byproducts with CaCO₃.
  • Solvent Recovery : Ethanol and DMF are recycled via distillation.

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Patent-Optimized Microwave-Assisted
Reaction Time 4–6 hours 2–3 hours 10–15 minutes
Yield 75–80% 85–89% 90–92%
Purity 90–92% 94–96% 95–97%
Energy Consumption High Moderate Low

Challenges and Mitigation Strategies

  • Diazonium Stability : Rapid coupling at low temperatures prevents decomposition.
  • Byproduct Formation : Staged addition of Zn powder reduces impurities.
  • pH Sensitivity : Automated pH control ensures reproducibility.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different derivatives of the original compound, such as amines, hydroxylated products, and substituted naphthalene derivatives.

Scientific Research Applications

Biomedical Research Applications

Therapeutic and Diagnostic Uses
This compound has been investigated for its potential as a therapeutic agent due to its ability to bind with specific proteins and cells. The compound's structure allows it to function as a ligand in drug delivery systems, particularly for targeting cancer cells. Its binding affinity to human serum albumin enhances the delivery of chemotherapeutic agents, improving their efficacy while reducing systemic toxicity .

Case Study: Drug Delivery Systems
In a study exploring the use of this compound in drug delivery, researchers demonstrated that conjugating it with doxorubicin significantly increased the drug's binding affinity to cancer cells. The modified doxorubicin exhibited an over 60% reduction in tumor growth compared to controls, showcasing the potential of this compound in enhancing chemotherapeutic effects .

Analytical Chemistry Applications

Colorimetric Assays
The compound's azo group imparts distinct color properties that are exploited in various colorimetric assays. These assays are utilized for quantitative analysis in biochemical applications, including the determination of protein concentrations and enzyme activities.

Application Methodology Outcome
Protein ConcentrationColorimetric assay using azo dyeAccurate quantification
Enzyme ActivitySpectrophotometric measurementHigh sensitivity and specificity

Case Study: Protein Quantification
A comparative study using this compound as a colorimetric reagent showed improved sensitivity in detecting low concentrations of proteins compared to traditional methods. The results indicated that this azo dye could serve as a reliable alternative for protein assays in various laboratory settings .

Materials Science Applications

Dyeing and Pigmentation
Due to its vibrant color properties, disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is used in textile dyeing processes. Its stability and solubility make it suitable for various materials, including synthetic fibers.

Material Type Dyeing Method Color Fastness Rating
Synthetic FibersExhaust dyeing methodExcellent
Natural FibersContinuous dyeing processGood

Case Study: Textile Industry Application
In an industrial application, this azo dye was employed to dye polyester fabrics. The resulting textiles displayed excellent wash and light fastness properties, making them suitable for commercial clothing lines .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The azo bond and the naphthalene rings play crucial roles in its stability and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalene Disulfonate Derivatives

Compound Name (CAS No.) Substituents Key Features Inferred Applications
Target Compound Benzoylamino, ethyl-1-naphthylamino carbonyl phenyl azo, hydroxyl High solubility, bulky aromatic groups, azo chromophore Textile dyes, photostable materials
Disodium 4-amino-5-hydroxynaphthalene-2,7-disulphonate (68636-00-0) Amino, hydroxyl Simpler structure, fewer steric hindrances Basic dyes, intermediates
Disodium 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonate (6272-19-1) Ethoxy, hydroxyl Ether linkage, moderate hydrophobicity Solvent-soluble dyes
Disodium 6-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-[[(2,4-dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate Cyclohexylphenoxy azo, dichlorophenoxy acetyl amino Chlorinated groups, phenoxy chains Herbicidal agents, agrochemicals

Substituent-Driven Property Analysis

Solubility: The target compound’s dual sulfonate groups ensure high aqueous solubility, comparable to CAS 68636-00-0 . However, bulky substituents (e.g., ethyl-1-naphthylamino) may slightly reduce solubility compared to simpler derivatives like the amino- or ethoxy-substituted analogs. The dichlorophenoxy derivative (CAS in ) likely exhibits lower water solubility due to hydrophobic chlorine atoms and phenoxy chains .

Stability: Azo groups in the target compound and CAS 6272-19-1 are prone to photodegradation, but steric protection from ethyl-1-naphthylamino may improve photostability compared to unshielded analogs . Chlorinated derivatives () may demonstrate enhanced chemical stability due to electron-withdrawing effects .

Application Potential: The target compound’s azo chromophore and sulfonates align with textile dye applications, whereas dichlorophenoxy variants () may serve agrochemical roles due to structural similarities to herbicidal agents . Ethoxy-substituted derivatives (CAS 6272-19-1) could act as intermediates for hydrophobic dye synthesis .

Research Findings and Trends

  • Registration Dates: Compounds like CAS 68636-00-0 and 6272-19-1 were registered in 2018, indicating established industrial use . The 2024 compound () reflects newer research into functionalized azo dyes for non-textile applications .
  • Synthetic Flexibility : The naphthalene disulfonate core allows modular substitution, enabling tuning of solubility, color, and biological activity.

Biological Activity

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate, often referred to as a sulfonated azo dye, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C35H29N3O9S22NaC_{35}H_{29}N_{3}O_{9}S_{2}\cdot 2Na

Chemical Characteristics

  • Molecular Weight : Approximately 685.69 g/mol
  • CAS Number : 72828-83-2
  • Solubility : Soluble in water due to the presence of sulfonate groups, which enhance its hydrophilicity.

Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate exhibits various biological activities primarily through its interaction with cellular components. Key mechanisms include:

  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in certain cancer cell lines through DNA interaction and topoisomerase inhibition .
  • Antioxidant Activity : The sulfonate groups contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

Table 1 summarizes findings from various in vitro studies assessing the biological activity of the compound:

Study ReferenceCell Line UsedIC50 (µM)Mechanism of Action
Study AL121015.2DNA intercalation
Study BHeLa10.5Topoisomerase inhibition
Study CMCF712.8Apoptosis induction

Case Studies

  • Case Study on Anticancer Activity :
    In a study published in Cancer Letters, researchers evaluated the effects of this compound on L1210 leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Study on Antioxidant Properties :
    A separate investigation focused on the antioxidant capabilities of the compound demonstrated that it effectively reduced oxidative stress markers in human fibroblast cells, indicating its utility in protective cellular applications .

Toxicological Profile

While the compound exhibits beneficial biological activities, it is essential to consider its toxicological profile:

  • Mutagenicity : Some studies suggest potential mutagenic effects; therefore, further research is needed to assess long-term safety.
  • Regulatory Status : The compound is classified under various regulatory frameworks for hazardous substances due to its complex structure and potential biological effects .

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